4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde is an organic compound that belongs to the class of sulfonylbenzaldehydes It features a benzaldehyde moiety substituted with a thiophen-2-ylmethyl group through a sulfonyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde typically involves the following steps:
Formation of Thiophen-2-ylmethyl Sulfone: This can be achieved by reacting thiophen-2-ylmethanol with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Aldehyde Formation: The thiophen-2-ylmethyl sulfone is then subjected to formylation to introduce the aldehyde group. This can be done using a formylating agent such as dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid like titanium tetrachloride (TiCl4).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-((Thiophen-2-ylmethyl)sulfonyl)benzoic acid.
Reduction: 4-((Thiophen-2-ylmethyl)sulfonyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, while the thiophene and benzaldehyde moieties can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophen-2-ylmethanol: A precursor in the synthesis of 4-((Thiophen-2-ylmethyl)sulfonyl)benzaldehyde.
4-((Thiophen-2-ylmethyl)sulfonyl)benzoic acid: An oxidation product of the compound.
4-((Thiophen-2-ylmethyl)sulfonyl)benzyl alcohol: A reduction product of the compound.
Uniqueness
This compound is unique due to the presence of both a thiophene ring and a sulfonylbenzaldehyde moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry and material science further highlight its uniqueness.
Eigenschaften
Molekularformel |
C12H10O3S2 |
---|---|
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
4-(thiophen-2-ylmethylsulfonyl)benzaldehyde |
InChI |
InChI=1S/C12H10O3S2/c13-8-10-3-5-12(6-4-10)17(14,15)9-11-2-1-7-16-11/h1-8H,9H2 |
InChI-Schlüssel |
DVWLZYKXMABYOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CS(=O)(=O)C2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.